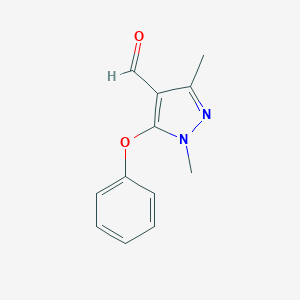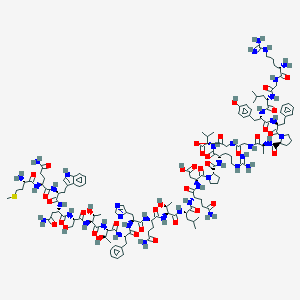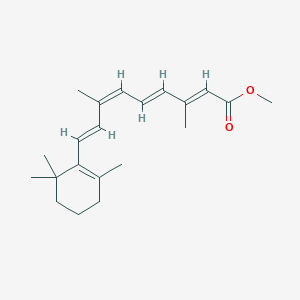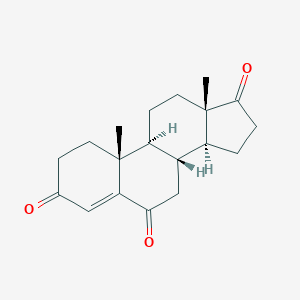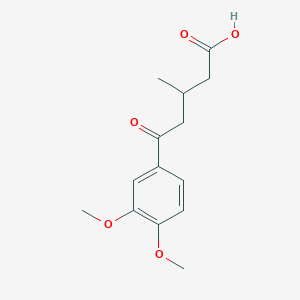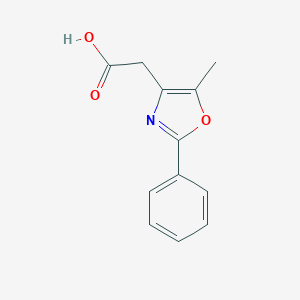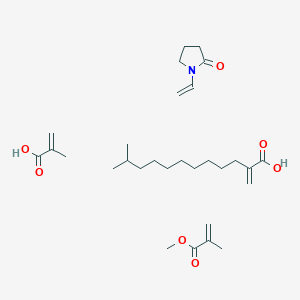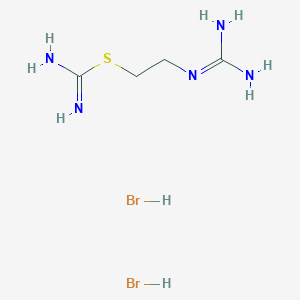![molecular formula C11H7ClF3N3O B020857 Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- CAS No. 103317-56-2](/img/structure/B20857.png)
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell proliferation and survival.
Biochemische Und Physiologische Effekte
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been shown to inhibit B-cell proliferation and survival in vitro and in vivo. It has also been shown to induce apoptosis in B-cell lymphoma cells. In addition, Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is its potency and specificity for BTK inhibition. However, one of the limitations is its potential toxicity, as BTK is also expressed in other cell types, such as platelets and macrophages.
Zukünftige Richtungen
There are several future directions for the development of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-. One potential direction is the combination of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent and selective BTK inhibitors. Finally, the use of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- in combination with biomarkers to identify patients who are most likely to respond to treatment is another potential direction.
In conclusion, Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a promising small molecule inhibitor that has shown potential in the treatment of B-cell malignancies. Its potent and selective inhibition of BTK makes it a promising candidate for further development. However, its potential toxicity and limitations should be carefully considered in future studies.
Synthesemethoden
The synthesis of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- involves several steps, starting with the reaction of 6-chloro-3-pyridazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenol to form the amide intermediate, which is further reacted with trifluoromethyl iodide to yield Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a potent inhibitor of BTK (Bruton's tyrosine kinase), a key signaling molecule in B-cell receptor signaling. Inhibition of BTK leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Eigenschaften
CAS-Nummer |
103317-56-2 |
|---|---|
Produktname |
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- |
Molekularformel |
C11H7ClF3N3O |
Molekulargewicht |
289.64 g/mol |
IUPAC-Name |
4-(6-chloropyridazin-3-yl)oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-3-4-10(18-17-9)19-8-2-1-6(16)5-7(8)11(13,14)15/h1-5H,16H2 |
InChI-Schlüssel |
UNGRLXQADZQVTE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
Synonyme |
BENZENAMINE, 4-[(6-CHLORO-3-PYRIDAZINYL)OXY]-3-(TRIFLUOROMETHYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



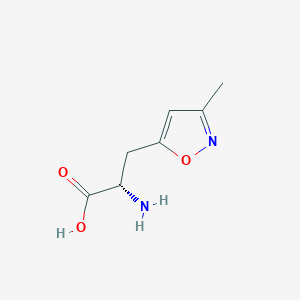


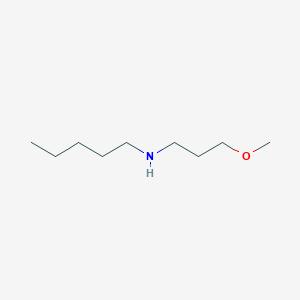
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
